![molecular formula C15H21N5O3 B5663963 2-[(1S*,5R*)-3-(1H-imidazol-2-ylcarbonyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl]-N,N-dimethylacetamide](/img/structure/B5663963.png)
2-[(1S*,5R*)-3-(1H-imidazol-2-ylcarbonyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl]-N,N-dimethylacetamide
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Overview
Description
This compound is part of a broader class of chemicals that exhibit a variety of biological and chemical properties due to their complex bicyclic structures and functional groups. These compounds often contain imidazole rings, which are notable for their presence in many biologically active molecules.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, the synthesis of related imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines involves cyclization reactions starting from diamino-pyridinyl carbamates, demonstrating the complex pathways needed to construct these intricate molecules (Temple, 1990).
Molecular Structure Analysis
The molecular structure of compounds with imidazole and diazabicyclo components often exhibits significant self-association, as seen in related compounds like 1,5-diazabicyclo[4.3.0]non-5-ene. These self-associations are attributed to the unique stacking and bonding interactions within the crystal structures, leading to distinct physical and chemical properties (Lipkind et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the functional groups present. For example, ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, a compound with some structural similarities, undergoes nucleophilic attack, leading to ring-opening reactions (Golding & Hall, 1975).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies, of compounds within this chemical class can be significantly influenced by their molecular structure and the degree of self-association. For instance, the vaporization enthalpies of compounds like 1,5-diazabicyclo[4.3.0]non-5-ene have been thoroughly studied, providing insights into the forces that govern the physical state and behavior of these molecules (Lipkind et al., 2011).
properties
IUPAC Name |
2-[(1S,5R)-3-(1H-imidazole-2-carbonyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-18(2)12(21)9-20-11-4-3-10(14(20)22)7-19(8-11)15(23)13-16-5-6-17-13/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,16,17)/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHFTZAKCCNMH-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2CCC(C1=O)CN(C2)C(=O)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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